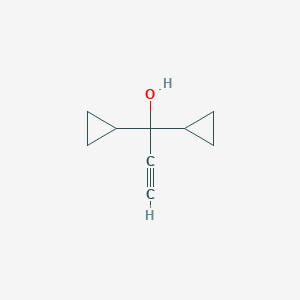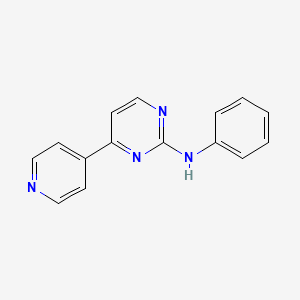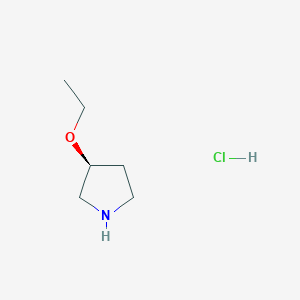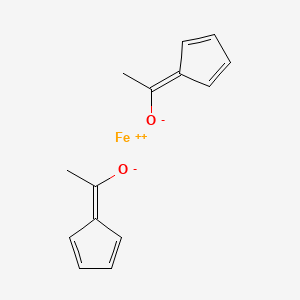
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is an organometallic compound that features iron in the +2 oxidation state coordinated to a 1-acetylcyclopenta-2,4-dien-1-ide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) typically involves the reaction of iron(II) chloride with 1-acetylcyclopenta-2,4-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the iron(II) center to iron(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-acetylcyclopenta-2,4-dien-1-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in new iron(II) complexes with different ligands.
Scientific Research Applications
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential interactions with biological molecules are of interest for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating the transfer of electrons. The 1-acetylcyclopenta-2,4-dien-1-ide ligand can stabilize the iron center and influence its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Comparison with Similar Compounds
Similar Compounds
Iron(II) cyclopenta-2,4-dien-1-ide: Similar structure but without the acetyl group.
Iron(II) 1,1’-diacetylferrocene: Contains two acetyl groups and a ferrocene backbone.
Iron(II) 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Features a nitrobenzene group instead of an acetyl group.
Uniqueness
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is unique due to the presence of the acetyl group, which can influence its reactivity and stability. This compound’s specific ligand environment allows for distinct chemical behavior compared to its analogs, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H14FeO2 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/2C7H8O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5,8H,1H3;/q;;+2/p-2 |
InChI Key |
BJXATLCLYWVEMU-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].CC(=C1C=CC=C1)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)
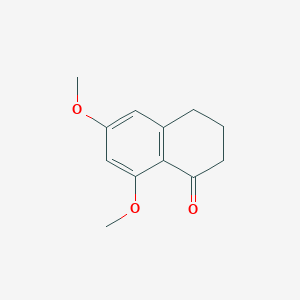

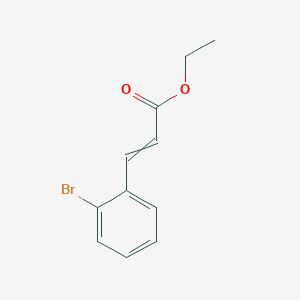

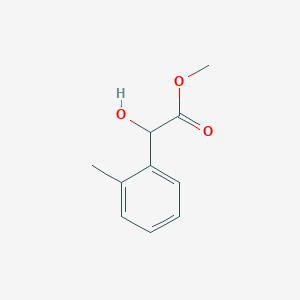
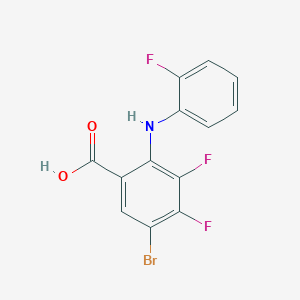
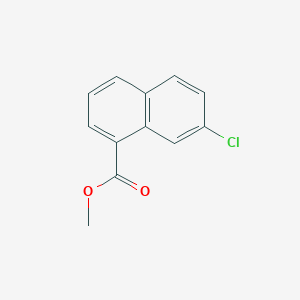
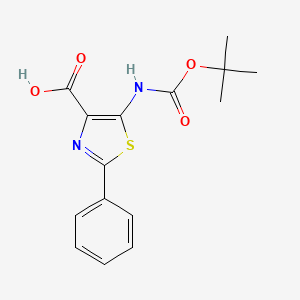
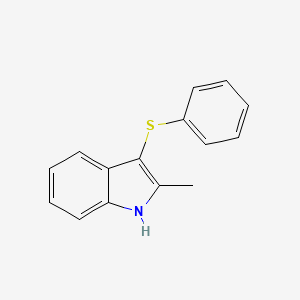
![[2,2'-Bipyridin]-6(1H)-one](/img/structure/B8799027.png)
